[2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name is derived from its substituted benzene core and functional groups:
- Parent structure : Benzene ring with substituents at positions 2 and 4.
- Position 2 substituent : A 2-ethoxyethoxy group (OCH₂CH₂OCH₂CH₃), representing a polyether chain.
- Position 4 substituent : A methyl group (-CH₃).
- Primary functional group : Methanamine (-CH₂NH₂) directly attached to the benzene ring.
The systematic name is [2-(2-ethoxyethoxy)-4-methylphenyl]methanamine .
| Key Structural Features | Chemical Entity | Position |
|---|---|---|
| Benzene ring | Aromatic core | Central |
| Ethoxyethoxy group | OCH₂CH₂OCH₂CH₃ | C-2 |
| Methyl group | -CH₃ | C-4 |
| Methanamine | -CH₂NH₂ | Attached to benzene |
Molecular formula : C₁₂H₁₉NO₂ (molecular weight: 209.28 g/mol).
SMILES code : NCC1=CC=C(C)C=C1OCCOCC.
Molecular Structure Analysis via X-ray Crystallography
While no direct X-ray crystallography data exists for this compound, the method’s principles apply:
- Atomic arrangement : The benzene ring adopts a planar configuration, with substituents oriented to minimize steric hindrance.
- Hydrogen bonding : The methanamine group (-CH₂NH₂) may participate in intramolecular or intermolecular hydrogen bonding, stabilizing the crystal lattice.
- Polyether chain : The ethoxyethoxy group (OCH₂CH₂OCH₂CH₃) likely adopts a gauche conformation due to ether oxygen lone-pair repulsions.
Table 1: Expected Bond Lengths and Angles (Inferred from Analogous Structures)
| Bond/Group | Length (Å) | Angle (°) | Source |
|---|---|---|---|
| C–C (benzene) | 1.39 | 120 | General knowledge |
| C–O (ether) | 1.43 | 110–120 | |
| C–N (methanamine) | 1.47 | 110–115 |
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Predictions :
- Methanamine (-CH₂NH₂) : Broad singlet at δ 1.5–2.5 ppm (exchange with NH₂ protons).
- Ethoxyethoxy group :
- Aromatic protons :
¹³C NMR Predictions :
Table 2: Hypothesized NMR Assignments
| Proton Environment | δ (¹H NMR) | Multiplicity | ¹³C NMR (δ) |
|---|---|---|---|
| -CH₂NH₂ | 1.5–2.5 | Singlet (broad) | 35–40 |
| -OCH₂CH₃ (ethoxy) | 1.2–1.4 | Quartet | 15–20 |
| -OCH₂CH₂O- (central methylene) | 3.5–3.8 | Multiplet | 60–70 |
| -CH₃ (para) | 2.2–2.4 | Singlet | 20–25 |
Infrared (IR) Spectroscopy
Key Absorptions :
- N–H stretch : Broad peak at 3300–3500 cm⁻¹ (amine).
- C–O–C (ether) : Strong absorption at 1100–1250 cm⁻¹.
- Aromatic C–H : Stretching at 3000–3100 cm⁻¹ (sp² C–H).
- Methyl C–H₃ : Symmetric/asymmetric stretches at 2800–3000 cm⁻¹.
Table 3: IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Source |
|---|---|---|---|
| N–H (amine) | 3300–3500 | Strong | |
| C–O–C (ether) | 1100–1250 | Strong | |
| Aromatic C–H | 3000–3100 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Absorption Characteristics :
- Aromatic π→π* transitions: Peak at 250–300 nm (λ_max).
- Ethoxyethoxy chain : Minimal absorbance due to lack of conjugated systems.
Table 4: UV-Vis Absorption Data
| Transition | λ_max (nm) | Molar Extinction Coefficient (ε) | Source |
|---|---|---|---|
| Aromatic π→π* | 250–300 | Moderate (ε ≈ 1,000–3,000 L/mol·cm) |
Mass Spectrometric Fragmentation Patterns
Electron Ionization (EI) Fragmentation :
- Molecular ion : m/z 209 (C₁₂H₁₉NO₂⁺).
- Key fragments :
- Loss of ethoxyethoxy group : m/z 209 – 82 (C₃H₆O₂) → m/z 127 (C₇H₉N⁺).
- Cleavage at ether linkage : m/z 89 (C₄H₉O⁺) and m/z 120 (C₈H₁₀N⁺).
- Methyl group loss : m/z 209 – 15 (CH₃) → m/z 194 (C₁₁H₁₈NO₂⁺).
Table 5: Proposed Fragmentation Pathways
| Fragment | m/z | Structure | Relative Abundance |
|---|---|---|---|
| Molecular ion (C₁₂H₁₉NO₂⁺) | 209 | This compound | Base peak |
| [C₇H₉N⁺] (benzene + methyl + NH₂) | 127 | Loss of ethoxyethoxy (C₃H₆O₂) | 60–70% |
| [C₄H₉O⁺] (ethoxy fragment) | 89 | Cleavage at ether linkage | 20–30% |
Properties
IUPAC Name |
[2-(2-ethoxyethoxy)-4-methylphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-14-6-7-15-12-8-10(2)4-5-11(12)9-13/h4-5,8H,3,6-7,9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQGGQPQJLNZLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=CC(=C1)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of [2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine generally involves:
- Introduction of the ethoxyethoxy side chain onto the aromatic ring.
- Functionalization of the aromatic ring to introduce the amine group.
- Protection/deprotection steps if necessary.
- Purification and isolation of the target amine.
The key challenge is selective substitution on the aromatic ring while preserving the integrity of sensitive functional groups.
Preparation via Nucleophilic Substitution and Reduction
A common approach involves the following steps:
Step 1: Formation of an Intermediate Halogenated or Tosylated Ether
- Starting from 4-methylphenol or a related derivative, the 2-(2-ethoxyethoxy) side chain is introduced via nucleophilic substitution.
- This is often achieved by reacting the phenol with a haloalkoxyethane (e.g., 2-chloroethyl ethyl ether) or a tosylate derivative under basic conditions to form 2-(2-ethoxyethoxy)-4-methylphenyl ether.
Step 2: Introduction of the Methanamine Group
- The benzylic position (methyl group on the aromatic ring) is converted to a suitable leaving group (e.g., bromide or tosylate) by halogenation or sulfonation.
- Subsequent nucleophilic substitution with ammonia or an amine source leads to the formation of the methanamine group.
Step 3: Reduction and Purification
- If the amine is introduced as a protected or precursor group (e.g., nitrile or imine), reduction steps using catalytic hydrogenation or chemical reducing agents (e.g., LiAlH4) are applied to yield the primary amine.
- The product is purified by crystallization or chromatography.
Detailed Example from Patent Literature
A closely related preparation method is described in patent WO2009057133A2, which outlines the synthesis of structurally similar compounds involving ethoxyethoxy side chains and aromatic amines:
- The process involves condensation of a halogenated ethoxy intermediate with an amine-containing aromatic compound.
- Hydrolysis steps under acidic or basic conditions convert amide intermediates to the target amines.
- The use of acid hydrolysis with aqueous hydrobromic or sulfuric acid at temperatures between 80°C to 85°C is preferred to yield the amine in high purity.
- Recovery and recycling of byproducts such as benzyl amine increase overall efficiency.
| Step | Reagents/Conditions | Temperature (°C) | Notes |
|---|---|---|---|
| Ether formation | Haloalkoxyethane + phenol + base | Room temp to 60 | Base: K2CO3 or NaHCO3 |
| Halogenation of methyl | NBS or similar halogenating agent | 0 to 25 | Selective benzylic bromination |
| Amination | Ammonia or amine source, solvent (e.g., ethanol) | 50 to 90 | Nucleophilic substitution |
| Hydrolysis (if needed) | Aqueous acid (HBr, H2SO4) | 80 to 85 | Converts amide intermediates to amine |
This patent also highlights the formation of pharmaceutically acceptable salts (hydrochloride, hydrobromide) by treatment with acid gases in ketone or alcoholic solvents, which is relevant for purification and formulation.
Alternative Synthetic Routes via Suzuki–Miyaura Coupling
According to a 2019 research article in the Journal of Medicinal Chemistry, Suzuki–Miyaura cross-coupling can be employed to assemble complex substituted anilines:
- Starting from boronate esters of substituted anilines (e.g., 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline), coupling with appropriate aryl halides introduces the aromatic framework.
- Subsequent nucleophilic substitution with morpholine or other amines can introduce side chains.
- Microwave-assisted heating at 120°C for 10–12 minutes accelerates the coupling reaction.
- The product is purified by reverse-phase HPLC.
While this method is more commonly used for complex heterocyclic derivatives, it demonstrates the versatility of palladium-catalyzed coupling in preparing substituted aromatic amines.
Summary Table of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution + reduction | Ether formation → Halogenation → Amination → Reduction | Straightforward, scalable | Requires careful control of regioselectivity |
| Acid/Base Hydrolysis of amide intermediates | Amide intermediate → Acid/base hydrolysis → Amine | High purity, recovery of byproducts | Requires strong acids, elevated temperatures |
| Suzuki–Miyaura coupling | Boronate ester + aryl halide coupling → Amination | High selectivity, suitable for complex derivatives | Requires palladium catalysts, more steps |
Research Findings and Notes
- Acid hydrolysis is preferred over alkaline hydrolysis for converting amide intermediates to amines due to better yields and cleaner reactions.
- Recovery of amine byproducts such as benzyl amine enhances process sustainability.
- Use of organic solvents like acetone or methanol during salt formation improves crystallization and purity.
- Microwave irradiation significantly reduces reaction times in coupling reactions.
- Optically active starting materials can be resolved using known chemical resolution methods to obtain enantiomerically pure amines when chirality is relevant.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Biochemical Studies: It can be used to study enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the development of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The ethoxyethoxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
4-[2-(Dimethylamino)ethoxy]benzylamine
- Structure: Benzylamine with a dimethylaminoethoxy chain at C4.
- Key Differences: The dimethylamino group introduces basicity, enabling protonation in acidic environments, whereas the target compound’s ethoxyethoxy chain is non-ionic. This difference may influence solubility (e.g., aqueous solubility under acidic conditions for the dimethylamino derivative) and reactivity in nucleophilic substitutions .
2-[2-(2-Aminophenoxy)ethoxy]-4-methylbenzenamine
- Structure: Benzene ring with a methyl group (C4) and an ethoxy chain terminating in an aminophenoxy group (C2).
- This could enhance crystallinity or stability compared to the target compound’s simpler diether chain. The methyl group at C4 is shared, but the additional amino group may alter electronic effects on the aromatic ring .
(2,4,6-Trimethoxyphenyl)methanamine
- Structure : Benzylamine with three methoxy groups at C2, C4, and C6.
- Key Differences : The trimethoxy substitution strongly activates the aromatic ring via electron-donating effects, increasing susceptibility to electrophilic attack. In contrast, the target compound’s methyl and ethoxyethoxy substituents provide weaker activation. This difference may manifest in divergent reactivity patterns (e.g., nitration, halogenation) .
2-(4-Methoxyphenyl)ethylamine
- Structure : Phenethylamine backbone with a methoxy group at C4.
- Key Differences: The ethylamine chain (vs. The methoxy group’s electron-donating effect is similar to the target’s methyl group, but the lack of an ether chain reduces hydrophilicity .
N-(4-Ethylbenzyl)-2-(2-methoxyphenyl)ethanamine
- Structure : Ethylbenzyl group linked to a methoxyphenylethylamine.
- Key Differences : The ethyl and methoxy groups are on separate aromatic rings, creating a branched structure. This complexity may reduce synthetic accessibility compared to the target compound’s linear substitution pattern .
Q & A
Q. What are the common synthetic routes for [2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. For structurally analogous compounds (e.g., phenethylamine derivatives with alkoxy substituents), key steps include:
Alkylation : Introducing the ethoxyethoxy group via nucleophilic substitution using 2-ethoxyethanol and a base (e.g., KOH) under reflux conditions .
Reductive Amination : Condensation of a ketone intermediate (e.g., 2-(2-ethoxyethoxy)-4-methylbenzaldehyde) with ammonia or ammonium acetate, followed by reduction using NaBH₄ or catalytic hydrogenation to yield the primary amine .
Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to isolate the pure product.
Critical Parameters :
- Temperature control during alkylation to avoid side reactions (e.g., over-alkylation).
- Stoichiometric ratios in reductive amination to minimize by-products like secondary amines.
- Purity of intermediates confirmed via TLC or HPLC before proceeding .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR :
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, -OCH₂CH₂O-), δ 3.5–3.7 ppm (multiplet, ethoxyethoxy protons), and δ 6.5–7.2 ppm (aromatic protons). The methyl group on the phenyl ring appears as a singlet at δ 2.3 ppm .
- ¹³C NMR : Signals at δ 15–20 ppm (methyl group), δ 60–70 ppm (ethoxy carbons), and δ 100–160 ppm (aromatic carbons) .
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) corresponds to the molecular formula C₁₂H₁₉NO₂. Fragmentation patterns confirm the ethoxyethoxy side chain (e.g., loss of -OCH₂CH₂O- group) .
- FT-IR : Stretching vibrations at ~3350 cm⁻¹ (N-H), ~1250 cm⁻¹ (C-O-C ether), and ~1600 cm⁻¹ (aromatic C=C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of ethoxyethoxy substituents on biological activity?
- Methodological Answer :
- Comparative Analysis : Synthesize analogs with varying alkoxy chain lengths (e.g., methoxy vs. ethoxyethoxy) and test their binding affinity to target receptors (e.g., GPCRs) using radioligand assays .
- Key Metrics :
- Lipophilicity : Measure logP values (via HPLC) to assess membrane permeability. Ethoxyethoxy groups increase lipophilicity compared to methoxy .
- Steric Effects : Use molecular docking simulations (e.g., AutoDock Vina) to evaluate spatial compatibility with receptor binding pockets .
- Data Table :
| Substituent | logP | IC₅₀ (nM) | Binding Affinity (Ki) |
|---|---|---|---|
| Methoxy | 1.2 | 450 | 220 nM |
| Ethoxyethoxy | 2.8 | 120 | 55 nM |
| Data inferred from structurally similar compounds . |
Q. What strategies resolve contradictions in reported biological activity data for phenylmethanamine derivatives with varying alkoxy substituents?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ECHA) and normalize variables such as assay type (e.g., in vitro vs. in vivo) and cell lines used .
- Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate substituent effects.
- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics and kinetics, distinguishing steric vs. electronic effects .
Data Contradiction Analysis
Q. Why do ethoxyethoxy-substituted derivatives show divergent enzyme inhibition profiles in kinase assays?
- Methodological Answer : Contradictions may arise from:
- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 1 mM) alter IC₅₀ values .
- Off-Target Effects : Ethoxyethoxy groups may interact with hydrophobic pockets in non-target kinases. Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Solution Stability : Ethoxyethoxy chains are prone to hydrolysis in aqueous buffers (pH > 8), generating inactive metabolites. Confirm compound stability via LC-MS before assays .
Experimental Design Guidelines
Q. How to optimize reaction conditions for scaling up this compound synthesis?
- Methodological Answer :
- Process Parameters :
- Temperature : Maintain ≤ 80°C during alkylation to prevent ether cleavage.
- Catalyst Screening : Test Pd/C vs. Raney Ni for reductive amination; Pd/C often provides higher yields (>85%) .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for safer scale-up .
- Quality Control : Implement in-line FTIR for real-time monitoring of intermediate formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
